Orexin

描述

属性

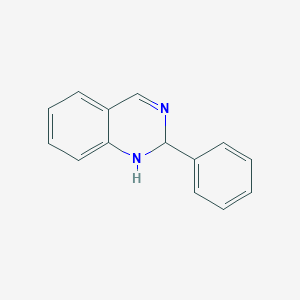

分子式 |

C14H12N2 |

|---|---|

分子量 |

208.26 g/mol |

IUPAC 名称 |

2-phenyl-1,2-dihydroquinazoline |

InChI |

InChI=1S/C14H12N2/c1-2-6-11(7-3-1)14-15-10-12-8-4-5-9-13(12)16-14/h1-10,14,16H |

InChI 键 |

WYUZUBVTNKNDIS-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2NC3=CC=CC=C3C=N2 |

产品来源 |

United States |

Foundational & Exploratory

The Discovery of Orexin-A and Orexin-B: A Technical Guide

An In-depth Exploration of the Seminal Discovery of the Orexin System, its Core Methodologies, and Foundational Data for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the discovery of this compound-A (Hypocretin-1) and this compound-B (Hypocretin-2), two neuropeptides that have revolutionized our understanding of sleep, arousal, and metabolism. This document details the concurrent discovery by two independent research groups in 1998, outlining the distinct experimental approaches that led to their identification. It serves as a technical resource, providing detailed experimental protocols, quantitative data, and visual representations of the key biological pathways and discovery workflows.

The Discovery Timeline: A Dual Unveiling

In 1998, the scientific community witnessed the near-simultaneous discovery of a novel neuropeptide system by two independent research teams. This led to a dual nomenclature that persists today, with the peptides being referred to as both orexins and hypocretins.[1][2]

The "Hypocretin" Discovery by de Lecea and Colleagues:

Luis de Lecea, Thomas Kilduff, and their team at The Scripps Research Institute were investigating genes specifically expressed in the hypothalamus.[3] Employing a technique known as subtractive hybridization , they aimed to isolate mRNA transcripts unique to the hypothalamus by removing those also present in other brain regions like the cerebellum and hippocampus.[3][4][5][6][7][8][9] This approach led them to a previously uncharacterized precursor protein, which they named "prepro-hypocretin." Their analysis predicted the cleavage of this precursor into two distinct peptides, which they named hypocretin-1 and hypocretin-2 , reflecting their hypothalamic origin and a weak sequence similarity to the incretin (B1656795) family of hormones.[3]

The "this compound" Discovery by Sakurai, Yanagisawa, and Colleagues:

Concurrently, Takeshi Sakurai, Masashi Yanagisawa, and their group at the University of Texas Southwestern Medical Center were on a different quest: to identify the endogenous ligands for "orphan" G protein-coupled receptors (GPCRs).[7][10][11][12][13] These are receptors whose natural activating molecules were unknown. They screened various tissue extracts for their ability to activate a specific orphan GPCR. This "reverse pharmacology" approach led them to isolate two novel peptides from rat brain extracts that activated two distinct orphan GPCRs, which they named the This compound receptor 1 (OX1R) and This compound receptor 2 (OX2R) .[10][13] Based on the potent appetite-stimulating effect observed upon intracerebroventricular injection of these peptides in rats, they named them This compound-A and This compound-B , from the Greek word "orexis," meaning appetite.[10][13]

It was soon realized that hypocretin-1 was identical to this compound-A, and hypocretin-2 was identical to this compound-B. The precursor protein identified by both groups was also the same, now commonly referred to as prepro-orexin.

Quantitative Data Summary

The initial characterization of the this compound peptides and their receptors provided crucial quantitative data that laid the foundation for future research.

Table 1: this compound Peptide Characteristics

| Characteristic | This compound-A (rat, human) | This compound-B (rat) | This compound-B (human) |

| Amino Acid Length | 33 | 28 | 28 |

| Amino Acid Sequence | pQPLPDCCRQKTCSCRLYELLHGAGNHAAGILTL-NH2 | RSGPPGLQGRLQRLLQASGNHAAGILTM-NH2 | RSGPPGLQGRLQRLLQANGNHAAGILTM-NH2 |

| Molecular Weight (Da) | ~3562 | ~2937 | ~3037 |

| Post-translational Modifications | N-terminal pyroglutamylation, C-terminal amidation, two intrachain disulfide bonds (Cys6-Cys12, Cys7-Cys14) | C-terminal amidation | C-terminal amidation |

Note: The amino acid sequence of this compound-A is highly conserved across mammalian species. This compound-B shows slight variations between species.

Table 2: this compound Receptor Binding Affinities (Ki in nM)

| Ligand | OX1 Receptor (Human) | OX2 Receptor (Human) |

| This compound-A | ~20 | ~38 |

| This compound-B | ~420 | ~36 |

Data represents approximate Ki values and can vary depending on the specific assay conditions.

Core Experimental Protocols

The discovery and initial characterization of the this compound system relied on a combination of molecular biology, neuroanatomy, and pharmacology techniques. Below are detailed descriptions of the key experimental protocols employed.

Subtractive Hybridization (de Lecea et al., 1998)

This technique was pivotal in identifying hypothalamus-specific transcripts.

-

Objective: To isolate cDNAs corresponding to mRNAs that are uniquely or more abundantly expressed in the hypothalamus compared to other brain regions.

-

Methodology:

-

RNA Isolation: Total RNA was extracted from rat hypothalamus ("tester") and cerebellum/hippocampus ("driver"). Poly(A)+ RNA was then purified.

-

cDNA Synthesis: First-strand cDNA was synthesized from the tester poly(A)+ RNA using reverse transcriptase.

-

Hybridization: The tester cDNA was hybridized with an excess of driver mRNA. cDNA molecules corresponding to mRNAs common to both tissues formed DNA-RNA hybrids.

-

Separation: The single-stranded, unhybridized cDNA (representing hypothalamus-specific transcripts) was separated from the DNA-RNA hybrids by hydroxyapatite (B223615) chromatography.

-

Cloning and Sequencing: The enriched single-stranded cDNA was converted to double-stranded DNA, cloned into a plasmid vector, and sequenced to identify the genes.

-

Orphan Receptor Ligand Identification (Sakurai et al., 1998)

This "reverse pharmacology" approach was instrumental in identifying the this compound peptides.

-

Objective: To identify the endogenous ligand for a previously uncharacterized "orphan" G protein-coupled receptor.

-

Methodology:

-

Cell Line Generation: Chinese Hamster Ovary (CHO) cells were stably transfected with the cDNA encoding the orphan GPCR (which would become known as OX1R or OX2R).

-

Functional Assay (Calcium Imaging): The transfected cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Activation of the GPCR by a ligand would lead to an increase in intracellular calcium, which could be detected as a change in fluorescence.[2][11][14][15]

-

Tissue Extraction and Fractionation: Extracts were prepared from rat brains and subjected to multiple rounds of high-performance liquid chromatography (HPLC) to separate the complex mixture of molecules into fractions.

-

Screening: Each HPLC fraction was applied to the transfected CHO cells, and the intracellular calcium concentration was monitored. Fractions that induced a calcium response were considered to contain the potential ligand.

-

Purification and Sequencing: The active fractions were further purified through successive rounds of HPLC until a pure peptide was isolated. The amino acid sequence of the purified peptide was then determined by Edman degradation.

-

cDNA Cloning of Prepro-Orexin

Once a partial sequence of the this compound/hypocretin gene was identified, the full-length cDNA was cloned.

-

Objective: To obtain the complete coding sequence of the precursor protein for this compound-A and this compound-B.

-

Methodology:

-

cDNA Library Screening: A rat brain cDNA library was screened using a radiolabeled DNA probe designed based on the initial partial sequence obtained from subtractive hybridization or peptide sequencing.[16][17][18]

-

Plaque Hybridization: The cDNA library, packaged in bacteriophages, was plated on a lawn of bacteria. The resulting plaques (zones of lysed bacteria) were transferred to a nylon membrane.

-

Probe Hybridization: The membrane was incubated with the radiolabeled probe. The probe hybridized to plaques containing the cDNA of interest.

-

Isolation and Sequencing: Positive plaques were isolated, the phage DNA was purified, and the inserted cDNA was sequenced to obtain the full-length prepro-orexin sequence.

-

In Situ Hybridization

This technique was used to determine the anatomical location of cells expressing the prepro-orexin mRNA.

-

Objective: To visualize the distribution of prepro-orexin mRNA in the rat brain.

-

Methodology:

-

Tissue Preparation: Rats were anesthetized and perfused with a fixative (e.g., 4% paraformaldehyde). The brains were removed, post-fixed, and cryoprotected in a sucrose (B13894) solution before being sectioned on a cryostat.[6][19][20]

-

Probe Synthesis: An antisense RNA probe complementary to the prepro-orexin mRNA was synthesized and labeled with a radioactive isotope (e.g., 35S) or a non-radioactive tag (e.g., digoxigenin).[4][21]

-

Hybridization: The brain sections were incubated with the labeled probe, which bound to the complementary mRNA sequence within the cells.

-

Washing and Detection: The sections were washed to remove unbound probe. For radioactive probes, the sections were coated with photographic emulsion and exposed for a period of time. For non-radioactive probes, an antibody against the tag, conjugated to an enzyme, was used for colorimetric or fluorescent detection.

-

Visualization: The sections were examined under a microscope to identify the cells containing the labeled mRNA.

-

Immunohistochemistry

This method was used to visualize the location of the this compound peptides and their receptors within the brain.

-

Objective: To map the distribution of this compound-containing neurons, their projections, and the location of this compound receptors.

-

Methodology:

-

Antibody Production: Antibodies specific to this compound-A, this compound-B, OX1R, or OX2R were generated by immunizing animals (e.g., rabbits) with the respective synthetic peptides or protein fragments.

-

Tissue Preparation: Similar to in situ hybridization, rat brains were fixed, sectioned, and mounted on slides.[22][23][24][25]

-

Immunostaining: The sections were incubated with the primary antibody, which bound to the target protein.

-

Detection: A secondary antibody, which recognizes the primary antibody and is conjugated to a reporter molecule (e.g., a fluorescent dye or an enzyme like horseradish peroxidase), was then applied.

-

Visualization: For fluorescently labeled secondary antibodies, the sections were viewed under a fluorescence microscope. For enzyme-linked secondary antibodies, a substrate was added to produce a colored precipitate that could be visualized with a light microscope.

-

Radioligand Binding Assay

This technique was used to determine the binding affinities of this compound-A and this compound-B to their receptors.

-

Objective: To quantify the interaction between this compound peptides and their receptors.

-

Methodology:

-

Membrane Preparation: Cell membranes were prepared from CHO cells stably expressing either OX1R or OX2R.[26][27][28][29]

-

Radioligand: A radiolabeled form of an this compound peptide or a synthetic ligand (e.g., with 125I or 3H) was used.

-

Competitive Binding: A constant concentration of the radioligand was incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor (this compound-A or this compound-B).

-

Separation and Counting: The reaction was terminated, and the membrane-bound radioligand was separated from the unbound radioligand by rapid filtration. The amount of radioactivity on the filters was then measured using a scintillation counter.

-

Data Analysis: The data was used to generate a competition curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) was determined. The Ki (inhibition constant), which reflects the affinity of the unlabeled ligand for the receptor, was then calculated from the IC50 value.

-

Visualizing the Discovery and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow of the this compound discovery and the signaling pathways initiated by this compound-A and this compound-B.

The Dual Discovery Workflow

This compound Signaling Pathways

Conclusion

The discovery of this compound-A and this compound-B in 1998 stands as a landmark achievement in neuroscience, a testament to the power of both hypothesis-driven and discovery-based research. The elucidation of this neuropeptide system has not only provided profound insights into the fundamental regulation of sleep and wakefulness but has also opened up new avenues for the development of therapeutics for sleep disorders like insomnia and narcolepsy. This technical guide has provided a detailed account of this discovery, from the initial experimental strategies to the foundational quantitative data, serving as a valuable resource for researchers and professionals in the field.

References

- 1. Identification and cloning of an orphan G protein-coupled receptor of the glycoprotein hormone receptor subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. In situ hybridization histochemical detection of neuropeptide mRNA using DNA and RNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Subtractive hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Localization of neuropeptide Y mRNA in neurons of human cerebral cortex by means of in situ hybridization with a complementary RNA probe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Orphan G-protein-coupled receptors: the next generation of drug targets? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suppression subtractive hybridization: a method for generating differentially regulated or tissue-specific cDNA probes and libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overview of the most prevalent hypothalamus-specific mRNAs, as identified by directional tag PCR subtraction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Using calcium imaging as a readout of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Orexins and this compound receptors: a family of hypothalamic neuropeptides and G protein-coupled receptors that regulate feeding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Orexins and this compound receptors: a family of hypothalamic neuropeptides and G protein-coupled receptors that regulate feeding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]

- 15. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. An in situ hybridization protocol to detect rare mRNA expressed in neural tissue using biotin-labelled oligonucleotide probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ucl.ac.uk [ucl.ac.uk]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. Immunohistochemical localization of the neuropeptide S receptor in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Immunohistochemical localization of brain-derived neurotrophic factor in adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Development of neuropeptide Y (NPY) immunoreactive neurons in the rat occipital cortex: a combined immunohistochemical-autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 2024.sci-hub.se [2024.sci-hub.se]

- 26. benchchem.com [benchchem.com]

- 27. giffordbioscience.com [giffordbioscience.com]

- 28. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 29. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

The Discovery and Functional Elucidation of the Hypocretin/Orexin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of the hypocretin/orexin neuropeptide system in 1998 marked a paradigm shift in our understanding of sleep-wake regulation and its interplay with metabolism and reward-seeking behaviors. Two independent research groups, employing distinct methodologies, converged on the same hypothalamic neuropeptides, christening them "hypocretin" and "orexin." This technical guide provides an in-depth exploration of the seminal discoveries, the intricate functions of the hypocretin/orexin system, and the detailed experimental protocols that have been pivotal in unraveling its physiological significance. The guide is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering a granular view of the molecular and cellular underpinnings of this critical neuromodulatory system.

The Dual Discovery of a Novel Neuropeptide System

In a remarkable instance of scientific serendipity, the hypocretin/orexin gene was identified nearly simultaneously by two independent research teams in 1998, each utilizing a different cutting-edge molecular biology approach.

The "Hypocretin" Discovery: A Subtractive Hybridization Approach

A team led by Luis de Lecea and J. Gregor Sutcliffe at The Scripps Research Institute employed a technique known as suppressive subtractive hybridization (SSH) to identify genes with enriched expression in the rat hypothalamus compared to the cerebellum and hippocampus.[1][2][3] This method is designed to selectively amplify cDNA fragments that are more abundant in a "tester" population (hypothalamus) relative to a "driver" population (cerebellum and hippocampus). Their work led to the isolation of a novel gene, which they named hypocretin (Hcrt), reflecting its hypo thalamic expression and a modest sequence similarity to the incretin family of hormones, such as secretin.[4]

The "this compound" Discovery: An Orphan Receptor Screening Strategy

Concurrently, a group headed by Masashi Yanagisawa and Takeshi Sakurai at the University of Texas Southwestern Medical Center utilized a functional genomics approach termed orphan receptor screening .[4] This strategy involved the screening of a library of orphan G-protein coupled receptors (GPCRs)—receptors for which the endogenous ligand was unknown—against extracts from rat brain. They identified two novel peptides that activated two specific orphan GPCRs. Based on the observation that intracerebroventricular administration of these peptides increased food intake, they named them This compound-A and This compound-B , from the Greek word "orexis," meaning "appetite."[1] The receptors were designated this compound receptor 1 (OXR1 or HCRTR1) and this compound receptor 2 (OXR2 or HCRTR2).

It was soon confirmed that hypocretin and this compound were indeed the same peptides, derived from a common precursor protein, prepro-hypocretin (or prepro-orexin). The nomenclature is now often used interchangeably, with "hypocretin" referring to the gene and its products and "this compound" referring to the peptides themselves.

The Hypocretin/Orexin System: Peptides and Receptors

The Hcrt gene encodes a 130-amino acid precursor, prepro-hypocretin, which is proteolytically cleaved to produce two mature neuropeptides:

-

Hypocretin-1 (this compound-A): A 33-amino acid peptide with two intramolecular disulfide bonds.[5]

-

Hypocretin-2 (this compound-B): A 28-amino acid linear peptide.[5]

These peptides exert their effects by binding to two G-protein coupled receptors:

-

Hypocretin Receptor 1 (HCRTR1/OXR1): Binds hypocretin-1 with significantly higher affinity than hypocretin-2.[5][6]

-

Hypocretin Receptor 2 (HCRTR2/OXR2): Binds both hypocretin-1 and hypocretin-2 with similar high affinities.[5][6]

Core Functions of the Hypocretin/Orexin System

While initially implicated in feeding behavior, the primary and most profound function of the hypocretin/orexin system is the regulation of sleep and wakefulness.

A Master Regulator of Arousal

The hypocretin-producing neurons are exclusively located in the lateral and posterior hypothalamus.[7] From this central hub, they project widely throughout the brain, innervating key arousal centers, including the locus coeruleus (noradrenaline), tuberomammillary nucleus (histamine), raphe nuclei (serotonin), and laterodorsal and pedunculopontine tegmental nuclei (acetylcholine). By exciting these monoaminergic and cholinergic systems, hypocretin neurons promote and sustain wakefulness.

A landmark discovery that solidified the role of hypocretin in sleep regulation came from the finding that the loss of hypocretin-producing neurons is the primary cause of narcolepsy type 1 , a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy (sudden loss of muscle tone triggered by strong emotions).[7]

Modulation of Other Physiological Processes

Beyond its critical role in arousal, the hypocretin/orexin system is involved in a variety of other physiological functions, including:

-

Appetite and Metabolism: As the name "this compound" suggests, these peptides can stimulate food intake.

-

Reward and Motivation: The hypocretin system interacts with the brain's reward circuitry, influencing motivated behaviors.

-

Autonomic Function: It plays a role in regulating the autonomic nervous system.

Quantitative Data

The following tables summarize key quantitative data related to the hypocretin/orexin system.

Table 1: Cerebrospinal Fluid (CSF) Hypocretin-1 (this compound-A) Concentrations

| Condition | CSF Hypocretin-1 (pg/mL) | Reference(s) |

| Healthy Individuals | > 200 | [8][9] |

| Narcolepsy Type 1 | ≤ 110 | [8][9] |

| Intermediate | 111 - 200 | [9] |

Table 2: Receptor Binding Affinities (Ki in nM)

| Ligand | HCRTR1 (OXR1) | HCRTR2 (OXR2) | Reference(s) |

| Hypocretin-1 (this compound-A) | ~20 | ~38 | [5] |

| Hypocretin-2 (this compound-B) | ~420 | ~36 | [5] |

| SB-408124 (Antagonist) | - | - | [10] |

| NBI-87571 (Antagonist) | 3 | 10.4 | [10] |

Note: Ki values can vary depending on the experimental conditions and assay used.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the discovery and characterization of the hypocretin/orexin system.

Suppressive Subtractive Hybridization (SSH)

This technique was instrumental in the initial discovery of the hypocretin gene.[1][2][11]

Objective: To identify and clone cDNAs of genes that are more highly expressed in one cell population (tester) compared to another (driver).

Methodology:

-

mRNA Isolation: Isolate high-quality total RNA from the tester (e.g., rat hypothalamus) and driver (e.g., rat cerebellum and hippocampus) tissues. Purify poly(A)+ RNA.

-

cDNA Synthesis: Synthesize first-strand and then second-strand cDNA from the mRNA of both tester and driver populations.

-

Tester cDNA Preparation:

-

Digest the tester cDNA with a four-base cutting restriction enzyme (e.g., RsaI) to create blunt-ended fragments.

-

Ligate two different adaptors (Adaptor 1 and Adaptor 2R) to separate aliquots of the digested tester cDNA. These adaptors have a region of non-complementarity to prevent self-ligation.

-

-

First Hybridization:

-

Denature the adaptor-ligated tester cDNA and an excess of driver cDNA.

-

Allow the cDNAs to anneal. During this step, cDNAs common to both populations will form hybrids, while differentially expressed tester cDNAs will remain single-stranded or re-anneal to form tester-tester homodimers.

-

-

Second Hybridization:

-

Mix the two samples from the first hybridization without denaturation.

-

Add fresh denatured driver cDNA. This further enriches for differentially expressed sequences.

-

-

PCR Amplification:

-

Fill in the 3' ends of the adaptors to create primer binding sites.

-

Perform PCR using primers that are complementary to the ligated adaptors. Only the differentially expressed cDNAs with different adaptors at each end will be amplified exponentially. Single-stranded cDNAs and homodimerized cDNAs will not be amplified efficiently.

-

-

Cloning and Analysis: Clone the amplified cDNA fragments into a suitable vector for sequencing and further analysis.

Orphan Receptor Screening

This functional genomics approach led to the discovery of the this compound peptides.[4]

Objective: To identify the endogenous ligands for orphan G-protein coupled receptors.

Methodology:

-

Cell Line Preparation:

-

Brain Extract Fractionation:

-

Prepare extracts from a relevant tissue source (e.g., rat brain).

-

Fractionate the extract using techniques like high-performance liquid chromatography (HPLC) to separate the components based on their physicochemical properties.

-

-

Functional Assay:

-

Plate the engineered CHO cells expressing the orphan receptor.

-

Apply the fractionated brain extracts to the cells.

-

Monitor for receptor activation. A common method is to measure changes in intracellular calcium concentration ([Ca2+]i) using a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4). An increase in intracellular calcium upon application of a fraction indicates the presence of a potential ligand.

-

-

Ligand Purification and Identification:

-

Further purify the active fractions using successive rounds of HPLC.

-

Once a pure active compound is isolated, determine its amino acid sequence using techniques like Edman degradation or mass spectrometry.

-

-

cDNA Cloning:

-

Based on the peptide sequence, design degenerate oligonucleotide probes.

-

Use these probes to screen a cDNA library from the original tissue source to isolate the full-length cDNA encoding the prepro-peptide.

-

In Situ Hybridization

This technique is used to visualize the location of specific mRNA transcripts within a tissue.[15][16][17][18][19]

Objective: To determine the anatomical distribution of hypocretin mRNA-expressing neurons.

Methodology:

-

Tissue Preparation:

-

Perfuse the animal with a fixative (e.g., 4% paraformaldehyde) to preserve the tissue structure and RNA.

-

Dissect the brain and post-fix it.

-

Cryoprotect the tissue in a sucrose (B13894) solution.

-

Section the brain into thin slices (e.g., 14-20 µm) using a cryostat and mount them on coated slides.

-

-

Probe Preparation:

-

Synthesize a labeled antisense RNA probe (riboprobe) that is complementary to the target mRNA (hypocretin mRNA). The probe is typically labeled with a hapten like digoxigenin (B1670575) (DIG) or biotin, or with a radioactive isotope.

-

A sense probe (with the same sequence as the mRNA) is used as a negative control.

-

-

Hybridization:

-

Pretreat the tissue sections to increase probe accessibility.

-

Apply the labeled probe to the sections and incubate at an elevated temperature (e.g., 65°C) to allow the probe to hybridize to the target mRNA.

-

-

Washing:

-

Perform a series of stringent washes to remove any non-specifically bound probe.

-

-

Detection:

-

If using a hapten-labeled probe, incubate the sections with an antibody conjugated to an enzyme (e.g., alkaline phosphatase or peroxidase) that recognizes the hapten.

-

Add a substrate that is converted into a colored precipitate by the enzyme, thus revealing the location of the mRNA.

-

If using a radioactive probe, expose the slides to autoradiographic film or emulsion.

-

-

Analysis:

-

Visualize the signal using a microscope and map the distribution of the labeled cells.

-

Immunohistochemistry

This method is used to detect the presence and location of specific proteins in a tissue.[7][20][21][22][23]

Objective: To map the distribution of hypocretin-containing neurons and their projections.

Methodology:

-

Tissue Preparation: Similar to in situ hybridization, the tissue is fixed, sectioned, and mounted on slides.

-

Antigen Retrieval (if necessary): Some fixation procedures can mask the epitope (the part of the protein the antibody recognizes). Antigen retrieval methods (e.g., heat-induced or enzymatic) can unmask the epitope.

-

Blocking: Incubate the sections in a blocking solution (e.g., normal serum from the species in which the secondary antibody was raised) to prevent non-specific binding of the antibodies.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody that specifically recognizes the hypocretin peptide.

-

Secondary Antibody Incubation: After washing away the unbound primary antibody, incubate the sections with a secondary antibody that is conjugated to a reporter molecule (e.g., an enzyme like horseradish peroxidase or a fluorophore). The secondary antibody is directed against the species of the primary antibody.

-

Detection:

-

If using an enzyme-conjugated secondary antibody, add a substrate that is converted into a colored product.

-

If using a fluorophore-conjugated secondary antibody, visualize the signal using a fluorescence microscope.

-

-

Analysis: Examine the sections under a microscope to determine the location and morphology of the immunoreactive neurons and fibers.

Radioimmunoassay (RIA)

RIA is a highly sensitive technique used to quantify the concentration of a substance, such as hypocretin-1, in a biological fluid.[8][24][25][26]

Objective: To measure the concentration of hypocretin-1 in cerebrospinal fluid.

Methodology:

-

Reagent Preparation:

-

A known amount of radiolabeled hypocretin-1 (e.g., with ¹²⁵I) is used as a tracer.

-

A specific antibody against hypocretin-1 is used.

-

A series of standards with known concentrations of unlabeled hypocretin-1 are prepared.

-

-

Assay Procedure:

-

A fixed amount of antibody and radiolabeled hypocretin-1 are added to a series of tubes.

-

The standards or the unknown samples (CSF) are added to their respective tubes.

-

The unlabeled hypocretin-1 in the standards and samples competes with the radiolabeled hypocretin-1 for binding to the limited number of antibody binding sites.

-

The mixture is incubated to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Antigen:

-

The antibody-bound hypocretin-1 is separated from the free (unbound) hypocretin-1. This can be achieved by using a secondary antibody that precipitates the primary antibody, or by using antibodies coated onto the tubes.

-

-

Measurement of Radioactivity:

-

The radioactivity of the bound fraction is measured using a gamma counter.

-

-

Data Analysis:

-

A standard curve is generated by plotting the percentage of bound radiolabeled hypocretin-1 as a function of the concentration of the unlabeled standards.

-

The concentration of hypocretin-1 in the unknown samples is determined by interpolating their bound radioactivity values on the standard curve.

-

Visualizations: Signaling Pathways and Experimental Workflows

Hypocretin/Orexin Signaling Pathway

Caption: Hypocretin signaling pathways.

Experimental Workflow for Neuropeptide Discovery and Characterization

Caption: Neuropeptide discovery workflow.

Conclusion

The discovery of the hypocretin/orexin system stands as a testament to the power of combining hypothesis-driven research with functional genomics. The elucidation of its central role in sleep-wake regulation has not only revolutionized our understanding of sleep neurobiology but has also paved the way for novel therapeutic interventions for sleep disorders. This technical guide has provided a comprehensive overview of the key discoveries, functions, and experimental methodologies that have been instrumental in advancing our knowledge of this fascinating neuropeptide system. It is our hope that this resource will serve as a valuable tool for researchers and drug development professionals as they continue to explore the therapeutic potential of modulating the hypocretin/orexin system.

References

- 1. Suppression subtractive hybridization: a method for generating differentially regulated or tissue-specific cDNA probes and libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suppression subtractive hybridization: a method for generating differentially regulated or tissue-specific cDNA probes and libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suppression subtractive hybridization - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. This compound Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The this compound receptors: Structural and anti-tumoral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurons Containing Hypocretin (this compound) Project to Multiple Neuronal Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. testcatalog.org [testcatalog.org]

- 9. mayocliniclabs.com [mayocliniclabs.com]

- 10. Effects of single and dual hypocretin-receptor blockade or knockdown of hypocretin projections to the central amygdala on alcohol drinking in dependent male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suppression subtractive hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Expression of orphan G-protein coupled receptor GPR174 in CHO cells induced morphological changes and proliferation delay via increasing intracellular cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Screening Strategies for High-Yield Chinese Hamster Ovary Cell Clones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. An in situ hybridization protocol to detect rare mRNA expressed in neural tissue using biotin-labelled oligonucleotide probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. docs.abcam.com [docs.abcam.com]

- 18. RNA In situ hybridization (ISH) using RNAscope® [protocols.io]

- 19. youtube.com [youtube.com]

- 20. Immunohistochemical localization and biochemical characterization of hypocretin/orexin-related peptides in the central nervous system of the frog Rana ridibunda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Immunohistochemical localization of this compound/hypocretin-like immunoreactive peptides and melanin-concentrating hormone in the brain and pituitary of medaka - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Immunohistochemical Analysis of Neurotransmitters in Neurosecretory Protein GL-Producing Neurons of the Mouse Hypothalamus [mdpi.com]

- 24. Hypocretin-1 measurements in cerebrospinal fluid using radioimmunoassay: within and between assay reliability and limit of quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Hypocretin measurement: shelf age of radioimmunoassay kit, but not freezer time, influences assay variability - PMC [pmc.ncbi.nlm.nih.gov]

- 26. phoenixbiotech.net [phoenixbiotech.net]

The Pivotal Role of Orexin in the Neurobiology of Wakefulness: A Technical Guide

For Immediate Release

Lateral Hypothalamus, Brain – A comprehensive technical guide released today details the critical physiological role of the neuropeptide orexin in the promotion and maintenance of wakefulness. This document, intended for researchers, scientists, and professionals in drug development, provides an in-depth analysis of the neural circuits, signaling pathways, and experimental data that underscore this compound's function as a key regulator of arousal.

The this compound system, comprised of a small population of neurons in the lateral hypothalamus, is now understood to be a master controller of the sleep-wake cycle.[1][2][3] Loss of these neurons or their signaling capacity leads to the sleep disorder narcolepsy, characterized by excessive daytime sleepiness and fragmented sleep.[4][5][6][7][8] This guide synthesizes current knowledge to provide a detailed framework for understanding this vital system.

This compound's Excitatory Drive on Arousal Systems

This compound neurons exert a powerful excitatory influence on the major wake-promoting centers of the brain.[1][4][9][10] These include the monoaminergic nuclei—the locus coeruleus (noradrenaline), dorsal raphe (serotonin), and tuberomammillary nucleus (histamine)—as well as cholinergic neurons in the basal forebrain and brainstem.[1][9][10][11][12] By activating these diverse arousal pathways, this compound orchestrates a consolidated and stable state of wakefulness.[1][2][10]

The activity of this compound neurons is tightly correlated with the behavioral state of an animal. Electrophysiological studies have demonstrated that these neurons are most active during active wakefulness, particularly during exploratory behaviors and feeding.[5][13][14][15] Their firing rate decreases during quiet wakefulness and they become virtually silent during both non-REM and REM sleep.[5][13][15] This firing pattern highlights their role in sustaining arousal.

Quantitative Insights into this compound Function

The influence of this compound on neuronal activity and sleep-wake architecture has been quantified through various experimental paradigms. The following tables summarize key findings from electrophysiological, microdialysis, and optogenetic studies.

| Table 1: Electrophysiological Effects of this compound on Neuronal Firing Rates | |

| Neuronal Population | Effect of this compound Application |

| Locus Coeruleus (Noradrenergic) | Increased firing rate[9] |

| Dorsal Raphe (Serotonergic) | Increased firing rate[9] |

| Tuberomammillary Nucleus (Histaminergic) | Increased firing rate[9] |

| Basal Forebrain (Cholinergic) | Increased firing rate[1][9] |

| Ventrolateral Preoptic Nucleus (Sleep-promoting) | Inhibition (indirect)[4][16][17] |

| Table 2: Effects of this compound System Manipulation on Sleep-Wake States | ||

| Manipulation | Experimental Model | Observed Effect on Wakefulness |

| This compound-A microdialysis perfusion in the basal forebrain | Rat | Dose-dependent increase in wakefulness (up to 5-fold)[18][19] |

| Optogenetic stimulation of this compound neurons | Mouse | Increased probability of transitioning from sleep to wake[4][20] |

| Optogenetic inhibition of this compound neurons | Mouse | Increased slow-wave sleep[21][22][23] |

| This compound knockout | Mouse | Fragmentation of wake bouts, with little impact on bouts <1 min[4][24] |

| Central administration of this compound-A | Rodent | Produces long bouts of wakefulness and increases locomotor activity[9] |

The this compound Signaling Cascade

This compound peptides, this compound-A and this compound-B, exert their effects by binding to two G protein-coupled receptors: the this compound 1 receptor (OX1R) and the this compound 2 receptor (OX2R).[25][26][27][28][29] These receptors have distinct but overlapping distributions throughout the brain and couple to various intracellular signaling pathways to produce a net excitatory effect in target neurons.[30]

OX1R has a higher affinity for this compound-A, while OX2R binds both this compound-A and this compound-B with similar affinities.[25][26] Upon ligand binding, these receptors can couple to Gq, Gi/o, and Gs proteins.[25][31][32][33][34] The canonical pathway involves Gq activation, leading to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[31][32][35] This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately modulating ion channel activity and enhancing neuronal excitability.[32][33]

Key Experimental Protocols

Understanding the function of the this compound system has been made possible through a variety of sophisticated experimental techniques.

1. In Vivo Electrophysiology:

-

Objective: To record the firing patterns of identified this compound neurons across the sleep-wake cycle.

-

Methodology: Single-unit recordings are performed in head-fixed or freely moving animals (e.g., rats).[5][13] Microelectrodes are lowered into the lateral hypothalamus. Following recording sessions that span multiple sleep-wake cycles (monitored by EEG and EMG), the recorded neuron is often labeled with a tracer like Neurobiotin.[5][13] Post-mortem immunohistochemistry is then used to confirm that the recorded neuron was indeed an this compound-producing cell.[5][13]

2. Microdialysis:

-

Objective: To measure the extracellular levels of this compound in specific brain regions during different behavioral states.

-

Methodology: A microdialysis probe is stereotactically implanted into a target brain area, such as the basal forebrain or hypothalamus.[18][36][37] Artificial cerebrospinal fluid is slowly perfused through the probe, allowing for the collection of neurotransmitters from the extracellular space.[37] The collected dialysate is then analyzed using sensitive immunoassays to quantify this compound levels.[37] This technique has shown that this compound release is highest during active wakefulness.[37]

3. Optogenetics:

-

Objective: To selectively activate or inhibit this compound neurons to establish a causal link between their activity and changes in arousal state.

-

Methodology: Transgenic animals are created that express light-sensitive ion channels (e.g., Channelrhodopsin for activation, Halorhodopsin or Archaerhodopsin for inhibition) specifically in this compound neurons.[20][21][22][23] An optical fiber is implanted above the lateral hypothalamus to deliver light of the appropriate wavelength.[20][23] Activating this compound neurons with light can induce transitions from sleep to wakefulness, while inhibiting them can promote sleep.[4][20][21][22][23]

Logical Framework of this compound's Role in Wakefulness

The evidence converges on a model where this compound neurons act as a stabilizing force on the arousal systems. They receive inputs related to circadian rhythms, energy balance, and emotional states, and in turn, they sustain the activity of wake-promoting neurons.[1][2][10][38][39] This prevents inappropriate transitions into sleep, particularly the intrusion of REM sleep phenomena into wakefulness, which is a hallmark of narcolepsy.[6][40]

Therapeutic Implications

The central role of this compound in maintaining wakefulness has led to significant interest in targeting this system for the treatment of sleep disorders. This compound receptor antagonists have been developed and approved for the treatment of insomnia, working by blocking the wake-promoting signals of this compound.[12][27][28][29][41][42][43][44] Conversely, the development of this compound receptor agonists holds promise as a potential therapy for narcolepsy and other disorders of hypersomnolence.[7][40]

This guide provides a foundational understanding of the this compound system's physiological role in wakefulness. Continued research into the intricate circuitry and signaling of these neurons will undoubtedly uncover further insights and pave the way for novel therapeutic strategies for a range of sleep-related disorders.

References

- 1. Frontiers | The physiological role of this compound/hypocretin neurons in the regulation of sleep/wakefulness and neuroendocrine functions [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. The physiological role of this compound/hypocretin neurons in the regulation of sleep/wakefulness and neuroendocrine functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Delayed this compound Signaling Consolidates Wakefulness and Sleep: Physiology and Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discharge of Identified this compound/Hypocretin Neurons across the Sleep-Waking Cycle | Journal of Neuroscience [jneurosci.org]

- 6. pnas.org [pnas.org]

- 7. This compound deficiency and narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Control of arousal by the this compound neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Role of this compound in modulating arousal, feeding, and motivation [frontiersin.org]

- 11. A review of physiological functions of this compound: From instinctive responses to subjective cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. jneurosci.org [jneurosci.org]

- 14. Hypocretin (this compound) neuron activity in the rat during sleep and waking behavior (long) | Semel Institute for Neuroscience and Human Behavior [teams.semel.ucla.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. This compound neurons inhibit sleep to promote arousal [escholarship.org]

- 18. Microdialysis perfusion of this compound-A in the basal forebrain increases wakefulness in freely behaving rats [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. THE REGULATION OF SLEEP AND WAKEFULNESS BY THE HYPOTHALAMIC NEUROPEPTIDE this compound/HYPOCRETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 21. nips.ac.jp [nips.ac.jp]

- 22. Optogenetic Control of Hypocretin (this compound) Neurons and Arousal Circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 23. nips.ac.jp [nips.ac.jp]

- 24. researchgate.net [researchgate.net]

- 25. This compound Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 26. This compound receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 27. This compound receptors: pharmacology and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. This compound Receptors: Pharmacology and Therapeutic Opportunities | Annual Reviews [annualreviews.org]

- 29. This compound receptors: pharmacology and therapeutic opportunities. | Semantic Scholar [semanticscholar.org]

- 30. files01.core.ac.uk [files01.core.ac.uk]

- 31. Frontiers | this compound Signaling: A Complex, Multifaceted Process [frontiersin.org]

- 32. This compound/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 33. A molecular network map of this compound-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 34. This compound/hypocretin receptor signalling: a functional perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. Controlled Cortical Impact Traumatic Brain Injury Acutely Disrupts Wakefulness and Extracellular this compound Dynamics as Determined by Intracerebral Microdialysis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 37. harvardapparatus.com [harvardapparatus.com]

- 38. Role of this compound in modulating arousal, feeding, and motivation | Semantic Scholar [semanticscholar.org]

- 39. The physiological role of this compound/hypocretin neurons in the regulation of sleep/wakefulness and neuroendocrine functions - PMC [pmc.ncbi.nlm.nih.gov]

- 40. karger.com [karger.com]

- 41. jcsm.aasm.org [jcsm.aasm.org]

- 42. Effects of this compound receptor antagonism on human sleep architecture: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 43. This compound receptor antagonists differ from standard sleep drugs by promoting sleep at doses that do not disrupt cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 44. This compound receptor antagonists as therapeutic agents for insomnia - PMC [pmc.ncbi.nlm.nih.gov]

orexin signaling pathway in hypothalamic neurons

An In-depth Technical Guide to the Orexin Signaling Pathway in Hypothalamic Neurons

Audience: Researchers, scientists, and drug development professionals.

Introduction

Discovered in 1998, the this compound system, also known as the hypocretin system, is a critical neuromodulatory network originating from a distinct population of neurons exclusively located in the lateral hypothalamus (LH) and perifornical area.[1][2] These neurons synthesize two neuropeptides, this compound-A (OXA) and this compound-B (OXB), which are derived from a common precursor, prepro-orexin.[1] The this compound system projects widely throughout the central nervous system, playing a pivotal role in the regulation of diverse physiological processes, including sleep and wakefulness, energy homeostasis, reward-seeking behaviors, and autonomic function.[3]

The actions of orexins are mediated by two G-protein coupled receptors (GPCRs), the this compound-1 Receptor (OX1R) and the this compound-2 Receptor (OX2R).[4] The differential distribution of these receptors and their varying affinities for OXA and OXB allow for the complex and multifaceted effects of the this compound system.[5] A disruption in this compound signaling is the primary cause of the sleep disorder narcolepsy, highlighting its importance in maintaining arousal.[5] This guide provides a detailed technical overview of the this compound signaling cascade in hypothalamic neurons, focusing on the molecular mechanisms, functional outcomes, and key experimental methodologies used in its study.

Core Signaling Pathways

This compound receptors are highly promiscuous, coupling to at least three families of heterotrimeric G-proteins (Gq, Gi/o, and Gs) to initiate downstream signaling cascades.[6] The specific G-protein engaged can be dependent on the receptor subtype, the ligand, and the cellular context, leading to a diverse array of neuronal responses.[1][6]

Gq-Mediated Signaling

The most well-characterized pathway for both OX1R and OX2R involves coupling to the Gαq subunit.[1][5] This is considered the canonical pathway leading to neuronal excitation.

-

Receptor Activation: this compound-A or this compound-B binds to OX1R or OX2R.

-

Gq Protein Activation: The receptor-ligand complex catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The combination of increased intracellular Ca2+ and DAG activates Protein Kinase C (PKC).

-

Downstream Effects: PKC activation leads to the modulation of various ion channels, typically resulting in neuronal depolarization. This includes the inhibition of certain potassium (K+) channels and the activation of non-selective cation channels (NSCC) and voltage-gated calcium channels.[6][7][8]

Gi/o and Gs-Mediated Signaling

While Gq coupling is predominant, this compound receptors, particularly OX2R, can also couple to Gi/o and Gs proteins.[5][6] These pathways often modulate the activity of adenylyl cyclase (AC).

-

Gi/o Pathway: Activation of Gi/o proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP) and reduced Protein Kinase A (PKA) activity. In some systems, the Gβγ subunits released from Gi/o activation can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.[9]

-

Gs Pathway: Coupling to Gs proteins stimulates adenylyl cyclase, increasing cAMP production and activating PKA. This can lead to the phosphorylation of various downstream targets, including ion channels and transcription factors.[6]

Quantitative Data on this compound Signaling

The functional responses to this compound signaling are concentration-dependent. The following tables summarize key quantitative data from studies on this compound receptor binding and the electrophysiological effects on neurons.

Table 1: Receptor Binding Affinities and Agonist Potency

| Ligand | Receptor | Assay Type | Value | Reference |

| This compound-A | Human OX1R | Competitive Binding (IC50) | 20 nM | [10] |

| This compound-B | Human OX1R | Competitive Binding (IC50) | 420 nM | [10] |

| This compound-A | Human OX2R | Competitive Binding (IC50) | 38 nM | [10] |

| This compound-B | Human OX2R | Competitive Binding (IC50) | 36 nM | [10] |

| This compound-A | Human OX1R | Ca2+ Mobilization (EC50) | 0.50 nM | [11][12] |

| This compound-A | Human OX2R | Ca2+ Mobilization (EC50) | 0.20 nM | [11][12] |

| AL-OXB (Agonist) | Human OX1R | Ca2+ Mobilization (EC50) | 58 nM | [11][12] |

| AL-OXB (Agonist) | Human OX2R | Ca2+ Mobilization (EC50) | 0.055 nM | [11][12] |

| TAK-861 (Agonist) | Human OX2R | Ca2+ Mobilization (EC50) | 2.5 nM | |

| This compound-A | DMH Neurons | Depolarization (EC50) | 82.4 ± 4.4 nM |

Table 2: Electrophysiological Effects on Hypothalamic & Related Neurons

| Peptide | Concentration | Neuron Type | Effect | Magnitude | Reference |

| This compound-B | 1.0 µM | PVN Type 1 | Depolarization | 7.47 ± 0.61 mV | [1] |

| This compound-B | 1.0 µM | PVN Type 2 | Depolarization | 10.1 ± 0.64 mV | [1] |

| This compound-B | 1.0 µM | PVN Type 1 (in TTX) | Postsynaptic Depolarization | 7.1 ± 0.61 mV | [1] |

| This compound-B | 1.0 µM | PVN Type 2 (in TTX) | Postsynaptic Depolarization | 8.17 ± 0.65 mV | [1] |

| This compound-A | 1.0 µM | PVN Type 1 | Depolarization | 7.25 ± 0.9 mV | [1] |

| This compound-A | 1.0 µM | PVN Type 2 | Depolarization | 8.8 ± 1.7 mV | [1] |

| This compound-A | 10 nM | Area Postrema Neurons | Depolarization | 9.96 ± 0.52 mV | [6] |

| This compound-B | 300 nM | DRN 5-HT Neurons | Inward Current | 10 - 80 pA | [10] |

| 5-HT | 3-30 µM | This compound Neurons | Inhibition of Firing | 2.0-fold ↑ silent period | [4] |

Key Experimental Protocols

The study of this compound signaling relies on a combination of molecular, imaging, and electrophysiological techniques. Below are detailed methodologies for essential experiments.

Whole-Cell Patch-Clamp Recording of Hypothalamic Neurons

This technique measures ion flow across the neuronal membrane, allowing for direct assessment of this compound's effects on membrane potential, firing rate, and specific ion channel currents.

Objective: To record this compound-induced changes in the electrical properties of a single hypothalamic neuron in an acute brain slice.

Methodology:

-

Animal Preparation & Brain Extraction: Anesthetize and decapitate a rodent (e.g., mouse or rat).[1][5] Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) slicing solution (composition may include sucrose (B13894) to improve tissue viability).[5]

-

Slice Preparation: Glue a block of the brain containing the hypothalamus to the stage of a vibratome.[1] Cut coronal slices (250-300 µm thickness) in the ice-cold, oxygenated slicing solution.[5]

-

Slice Recovery: Transfer slices to a holding chamber containing standard aCSF oxygenated with 95% O2 / 5% CO2. Allow slices to recover for at least 1 hour at 30-34°C.[5]

-

Recording:

-

Transfer a single slice to a recording chamber on a fixed-stage microscope, continuously perfused with oxygenated aCSF (~2 mL/min) at room temperature or 32-34°C.[7]

-

Identify hypothalamic neurons (e.g., in the LH or PVN) using infrared differential interference contrast (IR-DIC) microscopy. If using transgenic animals, fluorescently tagged this compound neurons can be targeted.[8]

-

Pull a glass micropipette (resistance 4-6 MΩ) and fill it with an appropriate intracellular solution (e.g., K-gluconate based for current-clamp).[5][13]

-

Approach a target neuron and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[1]

-

Apply a brief, strong suction pulse to rupture the membrane patch, establishing the "whole-cell" configuration.

-

-

Data Acquisition:

-

In current-clamp mode, record the resting membrane potential and spontaneous firing rate. Bath-apply this compound-A or this compound-B at known concentrations and record changes in membrane potential (depolarization/hyperpolarization) and action potential frequency.[1]

-

In voltage-clamp mode (holding potential typically -60 to -80 mV), record baseline currents. Apply this compound and measure the induced inward or outward currents. Use voltage steps or ramps to study the current-voltage (I-V) relationship and identify the ion channels being modulated.[6][13]

-

Calcium Imaging of Hypothalamic Neurons

This technique visualizes changes in intracellular calcium concentration ([Ca2+]i), a key second messenger in the Gq pathway, as an indicator of neuronal activity.

Objective: To measure this compound-induced [Ca2+]i transients in populations of hypothalamic neurons.

Methodology:

-

Slice Preparation: Prepare acute hypothalamic slices as described in the patch-clamp protocol (Section 4.1).

-

Dye Loading:

-

Incubate slices in oxygenated aCSF containing a fluorescent calcium indicator dye (e.g., Fura-2 AM or Rhod-3 AM).[14] The "AM" ester group allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the indicator inside.

-

Alternatively, use transgenic animals expressing a genetically encoded calcium indicator (GECI) like GCaMP specifically in neurons of interest. This avoids the loading step.

-

-

Imaging:

-

Transfer a slice to the recording chamber of a fluorescence microscope (typically a confocal or two-photon microscope).

-

Acquire a baseline time-series of fluorescence images from a field of view containing multiple neurons.

-

Perfuse the slice with aCSF containing this compound.

-

Continue acquiring images to capture the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Define regions of interest (ROIs) around individual neuronal cell bodies.

-

Measure the average fluorescence intensity for each ROI in each frame.

-

Calculate the change in fluorescence relative to baseline (ΔF/F). A positive ΔF/F indicates an increase in intracellular calcium and thus neuronal activation.[11][12]

-

Immunohistochemistry (IHC) & In Situ Hybridization (ISH)

These anatomical techniques are used to localize this compound peptides/receptors and their corresponding mRNA within the hypothalamus.

Objective: To visualize the distribution of this compound-A protein or OX1R mRNA in hypothalamic tissue sections.

Methodology (General Steps):

-

Tissue Preparation: Perfuse an animal with saline followed by a fixative (e.g., 4% paraformaldehyde). Dissect the brain, post-fix overnight, and cryoprotect in a sucrose solution.[15][16]

-

Sectioning: Cut thin (e.g., 8-30 µm) frozen sections using a cryostat and mount them on coated slides.[17]

-

IHC for Protein Detection:

-

Permeabilize the tissue (e.g., with Triton X-100).[16]

-

Apply a primary antibody specific to the target protein (e.g., rabbit anti-Orexin-A).[16]

-

Apply a secondary antibody conjugated to a fluorescent molecule or an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Visualize the signal using fluorescence microscopy or by adding a chromogenic substrate (e.g., DAB).[16]

-

-

ISH for mRNA Detection:

-

Permeabilize the tissue with a protease (e.g., pepsin).[18]

-

Hybridize the sections with a labeled nucleic acid probe (e.g., a DIG-labeled antisense RNA probe for OX1R) overnight in a hybridization buffer.

-

Perform stringent washes to remove non-specifically bound probe.

-

Use an antibody against the probe's label (e.g., anti-DIG) conjugated to an enzyme (e.g., alkaline phosphatase).

-

Add a chromogenic substrate that precipitates upon enzymatic reaction, revealing the location of the target mRNA. Advanced fluorescence-based methods (FISH) are also common.[18]

-

Functional Consequences & Neuronal Interactions

The activation of this compound signaling pathways in hypothalamic neurons leads to several key functional outcomes that underpin the system's role in arousal and homeostasis.

Neuronal Excitation and Firing

The primary effect of this compound application to most hypothalamic neurons is depolarization and an increase in action potential firing rate.[5] This is largely mediated by the Gq pathway, which modulates multiple ion channels:

-

Inhibition of K+ Channels: this compound signaling can close background or "leak" potassium channels (e.g., TASK channels) and GIRK channels.[12] Reducing the outward flow of K+ makes the neuron's membrane potential more positive (depolarized) and increases its input resistance, making it more responsive to other excitatory inputs.

-

Activation of Cation Channels: Orexins can activate non-selective cation channels (NSCC) that allow the influx of Na+ and Ca2+, further contributing to depolarization.[6] In some neurons, this compound signaling potentiates voltage-gated L-type calcium channels.[8]

Modulation of Synaptic Transmission

Orexins can act on both presynaptic terminals and postsynaptic densities to modulate the strength of synaptic connections.

-

Presynaptic Facilitation: this compound receptors on presynaptic terminals can enhance the release of other neurotransmitters, such as glutamate.[5]

-

Postsynaptic Modulation: this compound signaling can alter the number or function of postsynaptic receptors, such as NMDA receptors, leading to long-lasting changes in synaptic plasticity.[5]

-

Retrograde Signaling: In some circuits, this compound can trigger the postsynaptic release of endocannabinoids, which act as retrograde messengers to suppress neurotransmitter release from the presynaptic terminal, providing a complex modulatory loop.[10]

Interaction with other Hypothalamic Systems

This compound neurons are deeply integrated with other hypothalamic circuits that regulate energy balance and sleep, such as those involving Neuropeptide Y (NPY) and Melanin-concentrating hormone (MCH).

-

NPY/AgRP Neurons: Neurons in the arcuate nucleus that produce NPY and Agouti-related peptide (AgRP), which are potent stimulators of feeding, project to and excite this compound neurons.

-

Reciprocal Connections: this compound neurons themselves project back to other hypothalamic nuclei, creating feedback and feed-forward loops that coordinate arousal with metabolic state.[2] For instance, this compound neurons can directly excite MCH neurons, which are involved in promoting sleep and energy conservation.[2]

Conclusion and Implications for Drug Development

The is a complex system characterized by promiscuous G-protein coupling and the modulation of numerous downstream effectors. This complexity allows for fine-tuned control over neuronal excitability, synaptic plasticity, and network activity, which is essential for orchestrating states of arousal and aligning them with metabolic needs. The profound effects of this compound system dysfunction, as seen in narcolepsy, have made its receptors prime targets for therapeutic intervention. Dual this compound receptor antagonists (DORAs) are now established treatments for insomnia. Conversely, the development of selective this compound receptor agonists, particularly for OX2R, holds great promise as a novel therapy for narcolepsy and other disorders of hypersomnolence.[19] A thorough understanding of the technical details of this pathway, from receptor binding kinetics to ion channel modulation, is critical for the rational design and development of the next generation of compounds targeting this vital system.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Cell type- and pathway-specific synaptic regulation of this compound neurocircuitry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Neuroanatomical Basis for the Orexinergic Modulation of Anesthesia Arousal and Pain Control [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound-A Depolarizes Dissociated Rat Area Postrema Neurons through Activation of a Nonselective Cationic Conductance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound-A directly depolarizes dorsomedial hypothalamic neurons, including those innervating the rostral ventrolateral medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Daily Fluctuation of this compound Neuron Activity and Wiring: The Challenge of “Chronoconnectivity” [frontiersin.org]

- 9. Direct Projections from Hypothalamic this compound Neurons to Brainstem Cardiac Vagal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Wake-Promoting Peptide this compound-B Inhibits Glutamatergic Transmission to Dorsal Raphe Nucleus Serotonin Neurons through Retrograde Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Control of arousal by the this compound neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Control of hypothalamic this compound neurons by acid and CO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Low-voltage-activated A-current controls the firing dynamics of mouse hypothalamic this compound neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound enhances neuronal synchronization in adult rat hypothalamic culture: a model to study hypothalamic function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacogenetic Modulation of this compound Neurons Alters Sleep/Wakefulness States in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of Lateral Hypothalamic this compound Activity by Local GABAergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Deletion of TASK1 and TASK3 channels disrupts intrinsic excitability but does not abolish glucose or pH responses of this compound/hypocretin neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The physiological role of this compound/hypocretin neurons in the regulation of sleep/wakefulness and neuroendocrine functions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Basal Forebrain Cholinergic System and this compound Neurons: Effects on Attention - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Targets of Orexin Receptor Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The orexin system, comprising two neuropeptides, this compound-A (OX-A) and this compound-B (OX-B), and their cognate G-protein coupled receptors, this compound receptor 1 (OX1R) and this compound receptor 2 (OX2R), plays a critical role in regulating a multitude of physiological processes. These include the sleep-wake cycle, feeding behavior, reward pathways, and energy homeostasis.[1] Activation of this compound receptors initiates a complex network of intracellular signaling cascades, leading to diverse cellular responses. This technical guide provides a comprehensive overview of the downstream targets of this compound receptor activation, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways.

This compound Receptor Signaling: Core Mechanisms

This compound receptors are coupled to multiple G-protein subtypes, including Gq/11, Gi/o, and Gs, allowing for a diverse range of downstream signaling events.[1][2] The specific G-protein activated can depend on the receptor subtype, the this compound peptide, and the cellular context.[2][3]

This compound Receptor 1 (OX1R): OX1R exhibits a higher affinity for OX-A compared to OX-B.[4] It primarily couples to the Gq/11 family of G-proteins.[4][5]

This compound Receptor 2 (OX2R): OX2R binds both OX-A and OX-B with similar high affinities.[4] It can couple to Gq/11, as well as Gi/o proteins.[4][5]

The activation of these G-proteins triggers a cascade of second messenger systems, with the elevation of intracellular calcium ([Ca2+]i) being a hallmark of this compound receptor activation.[4]

Key Downstream Signaling Pathways

The activation of this compound receptors converges on several key intracellular signaling pathways, leading to both rapid and long-term changes in neuronal function.

Phospholipase C (PLC) and Intracellular Calcium Mobilization

Upon activation by Gq/11, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. DAG, in conjunction with elevated intracellular calcium, activates Protein Kinase C (PKC).[1] This pathway is a primary mechanism for the excitatory effects of orexins.

Mitogen-Activated Protein Kinase (MAPK) Cascades

This compound receptor activation leads to the phosphorylation and activation of several MAPK pathways, including the Extracellular signal-Regulated Kinase (ERK), p38, and c-Jun N-terminal Kinase (JNK) pathways.[5] ERK activation, in particular, is a well-documented downstream effect and is often mediated through PKC.[5][6] These pathways are crucial for regulating long-term cellular processes such as gene expression and synaptic plasticity.

Modulation of Ion Channels and Neuronal Excitability

A primary physiological role of orexins is to increase neuronal excitability. This is achieved through the modulation of various ion channels:

-

Inhibition of K+ Channels: this compound receptor activation can inhibit certain potassium channels, leading to membrane depolarization.[7]

-

Activation of Non-selective Cation Channels: This allows for the influx of positive ions, further contributing to depolarization.

-

Activation of the Na+/Ca2+ Exchanger (NCX): In its reverse mode, the NCX can contribute to Ca2+ entry and neuronal excitation.[7]

These ionic mechanisms collectively lead to a sustained increase in neuronal firing rate.

Quantitative Data on Downstream Targets

The following tables summarize key quantitative data on the activation of downstream targets by this compound receptor signaling.

Table 1: Potency of Orexins on Intracellular Calcium Mobilization

| Receptor | Ligand | Cell Type | EC50 | Reference |

| OX1R | This compound-A | CHO | 30 nM | [4] |

| OX1R | This compound-B | CHO | 2500 nM | [4] |

| OX2R | This compound-A | CHO | 0.15 nM | [2] |

| OX2R | This compound-B | CHO | 0.13 nM | [2] |

Table 2: Affinity of this compound Receptor Ligands

| Receptor | Ligand | Assay Type | IC50 / pKI | Reference |

| OX1R | This compound-A | Competitive Binding | 20 nM | [4] |

| OX1R | This compound-B | Competitive Binding | 420 nM | [4] |

| OX2R | This compound-A | Competitive Binding | 38 nM | [4] |

| OX2R | This compound-B | Competitive Binding | 36 nM | [4] |

| OX2R | Suvorexant | Radioligand Binding | pKI = 8.9 | [8] |

| OX2R | Almorexant | Radioligand Binding | pKI = 8.0 | [8] |

Table 3: Potency of this compound-A on ERK Phosphorylation

| Receptor | Ligand | Cell Type | pEC50 | Reference |

| OX2R | This compound-A | CHO-OX2 | 8.9 | [8] |

Experimental Protocols

This section outlines the core methodologies for key experiments cited in the study of this compound receptor downstream targets.

Measurement of Intracellular Calcium ([Ca2+]i)

Principle: Changes in intracellular calcium concentration are monitored using fluorescent calcium indicators.

Protocol Outline (using Fura-2 AM):

-

Cell Preparation: Culture cells expressing the this compound receptor of interest on glass coverslips.

-

Dye Loading: Incubate cells with Fura-2 AM (a membrane-permeant form of the dye) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C. Fura-2 AM is cleaved by intracellular esterases to the active, membrane-impermeant form, Fura-2.

-

Washing: Wash the cells to remove extracellular dye.

-

Imaging: Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system.

-

Stimulation: Perfuse the cells with a baseline buffer, followed by the application of this compound A or B at various concentrations.

-

Data Acquisition: Excite Fura-2 alternately at 340 nm and 380 nm and measure the emission at 510 nm. The ratio of the fluorescence intensities (340/380) is proportional to the intracellular calcium concentration.

-

Calibration: At the end of each experiment, calibrate the Fura-2 signal using a calcium ionophore (e.g., ionomycin) in the presence of saturating and calcium-free solutions to determine the maximum and minimum fluorescence ratios.

Western Blot Analysis of ERK Phosphorylation

Principle: This technique is used to detect and quantify the level of phosphorylated ERK (p-ERK), an indicator of ERK activation.

Protocol Outline:

-

Cell Culture and Treatment: Grow cells to a suitable confluency and serum-starve them to reduce basal ERK phosphorylation. Treat the cells with this compound agonists for various time points and at different concentrations.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, strip the membrane and re-probe with an antibody for total ERK as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize the p-ERK signal to the total ERK signal.

Whole-Cell Patch-Clamp Recording

Principle: This electrophysiological technique allows for the measurement of ion currents across the entire cell membrane, providing insights into the effects of this compound receptor activation on ion channel activity and neuronal excitability.

Protocol Outline:

-

Slice Preparation: Prepare acute brain slices containing the neurons of interest from a rodent model.

-

Recording Setup: Place the brain slice in a recording chamber on the stage of a microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF).

-

Pipette Preparation: Fabricate glass micropipettes and fill them with an internal solution that mimics the intracellular ionic composition.

-

Seal Formation: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Recording: In voltage-clamp mode, hold the membrane potential at a specific voltage and record the currents flowing across the membrane in response to this compound application. In current-clamp mode, record the changes in membrane potential and firing frequency upon this compound application.

-

Data Analysis: Analyze the recorded currents or voltage changes to determine the effects of this compound on specific ion channels and overall neuronal excitability.[9]

Conclusion